molecular formula C21H24FN3O2 B2408667 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea CAS No. 954720-59-3

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea

Cat. No.: B2408667
CAS No.: 954720-59-3
M. Wt: 369.44
InChI Key: PYXATCRYEQYVGY-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-5-one core substituted with a 4-fluorobenzyl group at the N1 position and a phenethylurea moiety via a methylene linker at the C3 position. The 4-fluorobenzyl group enhances lipophilicity and metabolic stability, while the urea linkage contributes to hydrogen-bonding interactions, a critical feature in receptor-binding applications.

Properties

IUPAC Name

1-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-3-(2-phenylethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O2/c22-19-8-6-17(7-9-19)14-25-15-18(12-20(25)26)13-24-21(27)23-11-10-16-4-2-1-3-5-16/h1-9,18H,10-15H2,(H2,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXATCRYEQYVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)NCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrolidinone ring.

    Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution reaction where a fluorobenzyl halide reacts with the pyrrolidinone intermediate.

    Formation of the Phenethylurea Moiety: The final step involves the reaction of the intermediate with phenethyl isocyanate under controlled conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and analogs from the evidence:

Compound Name / ID Core Structure Key Substituents Reported Activity/Application Reference
Target Compound Pyrrolidin-5-one N1: 4-Fluorobenzyl; C3: Phenethylurea Not explicitly stated -
1-(4-Bromo-3-((5-methoxypyridin-3-yl)oxy)phenyl)-3-methylurea (Compound 2) Pyridine Bromo, methoxypyridinyl, methylurea Potential therapeutic agent (unspecified)
(E)-1-(4-(4-((1-(4-Chlorobenzyl)-5-ethyl-4,6-dioxo-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea (Compound 3) Triazinanone Chlorobenzyl, triazinanone, methylurea Analgesic potential
1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-(4-methoxybenzyl)-3-(4-methoxyphenyl)urea (CAS 1042725-27-8) Pyrrolidinedione Phenyl, 4-methoxybenzyl, 4-methoxyphenylurea Unspecified (structural analog)
FUB-AMB (Methyl (1-(4-fluorobenzyl)-1H-indazole-3-carbonyl)valinate) Indazole 4-Fluorobenzyl, valinate ester Synthetic cannabinoid receptor agonist

Key Observations:

Core Structure Variations: The target compound’s pyrrolidin-5-one core distinguishes it from pyridine (Compound 2) and triazinanone (Compound 3) analogs. The pyrrolidinedione core in CAS 1042725-27-8 introduces additional keto groups, which may alter hydrogen-bonding capacity compared to the single ketone in the target compound .

Substituent Effects: The 4-fluorobenzyl group is shared with FUB-AMB (a synthetic cannabinoid), suggesting this substituent may improve membrane permeability or metabolic resistance in diverse pharmacological contexts . Phenethylurea vs.

Biological Activity: Compound 3’s triazinanone core and chlorobenzyl group correlate with analgesic activity, implying that core flexibility and halogenated substituents are critical for central nervous system targeting . FUB-AMB’s indazole core and fluorobenzyl group highlight the importance of aromatic stacking interactions in cannabinoid receptor binding, a feature absent in the target compound’s aliphatic pyrrolidinone system .

Structural and Pharmacokinetic Implications

  • Lipophilicity : The 4-fluorobenzyl group and phenethyl chain likely increase the target compound’s logP compared to methylurea analogs, suggesting enhanced blood-brain barrier penetration.
  • Metabolic Stability : Fluorine substitution typically reduces oxidative metabolism, a feature shared with FUB-AMB and other fluorinated pharmaceuticals .
  • Urea Linkage: The urea group’s hydrogen-bond donor/acceptor properties are conserved across analogs, though substituent bulk (e.g., phenethyl vs. methyl) may modulate solubility and bioavailability .

Biological Activity

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, exploring its mechanisms, pharmacological effects, and relevant research findings.

Structural Characteristics

The compound comprises a pyrrolidinone ring, a urea functional group, and aromatic substituents, which contribute to its biological properties. The presence of the 4-fluorobenzyl group enhances lipophilicity, potentially influencing interactions with biological targets.

The biological activity of this compound likely involves its interaction with specific enzymes and receptors. It may act as an inhibitor or modulator of various biological pathways, impacting processes such as neurotransmitter signaling and enzyme activity. The compound's unique structure suggests possible binding to monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit MAO activity, which is crucial for regulating levels of neurotransmitters like serotonin and dopamine. This inhibition could have implications for treating mood disorders .
  • Antidepressant Potential : Given its structural similarities to known antidepressants, the compound is being investigated for its potential efficacy in treating depression and anxiety-related disorders.
  • Antimicrobial Properties : Some studies have hinted at antimicrobial activity, although further research is required to elucidate this aspect fully .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of related compounds to assess their biological activities. For instance, derivatives of pyrrolidinone compounds have shown significant inhibitory effects on MAO-B, with IC50 values indicating potent activity. These findings suggest that modifications in the structure can lead to enhanced biological efficacy .

CompoundIC50 (µM)Target
T60.013MAO-B
T30.039MAO-B

Table: Inhibitory Potency of Related Compounds on MAO-B

Future Directions

The ongoing research into this compound is promising. Further studies are needed to explore:

  • In Vivo Efficacy : Investigating the therapeutic effects in animal models to assess its potential as an antidepressant or anxiolytic agent.
  • Mechanistic Studies : Detailed mechanistic studies using molecular docking and kinetic assays to understand how this compound interacts with its targets at the molecular level.

Q & A

Q. What are the recommended synthetic routes for 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea, and how can coupling agents improve reaction efficiency?

  • Methodological Answer : The synthesis of urea derivatives like this compound typically involves coupling a primary amine with an isocyanate or carbamate intermediate. A validated approach for analogous urea compounds employs coupling agents such as dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to activate carboxylic acid intermediates, facilitating urea bond formation . Optimization includes:
  • Solvent selection : Dichloromethane or toluene under reflux.
  • Stoichiometry : 1.2 equivalents of DCC to ensure complete activation.
  • Work-up : Removal of dicyclohexylurea byproduct via filtration.
    A table summarizing key parameters:
ParameterOptimal ConditionImpact on Yield
Coupling AgentDCC/DMAP (1.2 eq)Increases to ~75%
SolventAnhydrous dichloromethanePrevents hydrolysis
Reaction Time12–18 hours at refluxEnsures completion

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v) for purity assessment, referencing pharmacopeial methods .
  • NMR : 1H^1H and 13C^{13}C NMR in DMSO-d6 to confirm substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, pyrrolidinone carbonyl at δ 172 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ expected at m/z 384.18) with <2 ppm error .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Design accelerated stability studies using factorial design (e.g., 2³ design) to test:
  • Variables : pH (3, 7, 11), temperature (25°C, 40°C, 60°C), and time (1–4 weeks).
  • Analysis : Monitor degradation via HPLC peak area reduction and identify byproducts with LC-MS .

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanism and regioselectivity of key synthetic steps?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and intermediates. For example:
  • Urea bond formation : Calculate activation energy for nucleophilic attack of the amine on the activated carbonyl.
  • Regioselectivity : Compare steric and electronic effects of substituents using electrostatic potential maps .
    Tools like Gaussian or ORCA are recommended, with validation against experimental kinetic data.

Q. How should researchers resolve contradictions in reported bioactivity data for structurally similar urea derivatives?

  • Methodological Answer :
  • Meta-analysis : Compare datasets using standardized assays (e.g., IC50 values in enzyme inhibition studies).
  • Structural alignment : Overlay X-ray crystallography data (e.g., CCDC entries for analogous ureas) to identify conformational differences impacting activity .
  • Statistical validation : Apply multivariate regression to isolate variables (e.g., fluorobenzyl orientation, solvent polarity) .

Q. What experimental and computational approaches are effective in predicting metabolic pathways for this compound?

  • Methodological Answer :
  • In vitro assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
  • In silico tools : Use software like ADMET Predictor or GLORY to simulate Phase I/II metabolism (e.g., fluorobenzyl hydroxylation, urea cleavage) .
    Example metabolic pathway predictions:
Metabolic SitePredicted TransformationLikelihood (%)
Pyrrolidinone ringOxidation to lactam65
Phenethyl groupHydroxylation45

Key Considerations for Experimental Design

  • Factorial Design : Use fractional factorial setups to efficiently screen reaction variables (e.g., catalyst loading, temperature) while minimizing resource use .
  • Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in ethanol/water (70:30) and collect data on a Bruker D8 Venture diffractometer .

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